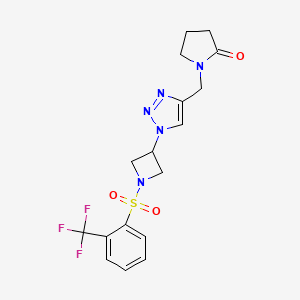
1-((1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H18F3N5O3S and its molecular weight is 429.42. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Drug Discovery and Pharmaceutical Applications
The triazole ring, a core component of the compound, is a versatile element in medicinal chemistry. It mimics the peptide bond and can improve the pharmacokinetic properties of drugs . Triazoles have been incorporated into a variety of drugs due to their stability and ability to engage in hydrogen bonding, which is crucial for binding to biological targets .
Antimicrobial Agents: The triazole ring system is found in many antimicrobial agents. Its incorporation into new compounds can lead to the development of novel antibiotics and antifungal medications, addressing the growing concern of antimicrobial resistance .
Anticancer Agents: The structural motif of triazoles has been explored for its potential in anticancer therapy. Compounds with this motif have shown promise in inhibiting the growth of cancer cells .
Agricultural Chemistry
In agriculture, the trifluoromethyl group is often used to enhance the biological activity of pesticides and herbicides. The presence of this group in the compound could lead to the development of new agrochemicals with improved efficacy and environmental profiles .
Pest Control: The compound’s potential for modification could lead to the creation of new molecules that control pests more effectively, contributing to increased crop yields and food security.
Material Science
The trifluoromethylphenylsulfonyl group can act as an electron-withdrawing group. This property is valuable in the development of materials for electronics, such as semiconductors or conductive polymers .
Electronics: The compound could be used to modify the electronic properties of materials, potentially leading to advancements in the manufacturing of electronic devices.
Chemical Synthesis
The azetidine and pyrrolidinone rings are known for their reactivity, which makes them useful intermediates in organic synthesis .
Synthetic Intermediates: The compound could serve as a precursor for the synthesis of a wide range of heterocyclic compounds, which are valuable in various chemical industries.
Bioconjugation and Diagnostic Agents
The compound’s structure allows for bioconjugation, which is the process of attaching a drug or other molecule to a biological molecule, such as a protein or antibody .
Targeted Drug Delivery: By attaching to specific biological targets, the compound could be used to develop new drug delivery systems that increase the efficacy and reduce the side effects of therapeutic agents.
Supramolecular Chemistry
The ability of the triazole ring to engage in hydrogen bonding makes it a key component in the design of supramolecular structures .
特性
IUPAC Name |
1-[[1-[1-[2-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O3S/c18-17(19,20)14-4-1-2-5-15(14)29(27,28)24-10-13(11-24)25-9-12(21-22-25)8-23-7-3-6-16(23)26/h1-2,4-5,9,13H,3,6-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZWAQIWKMCQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(1-((2-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


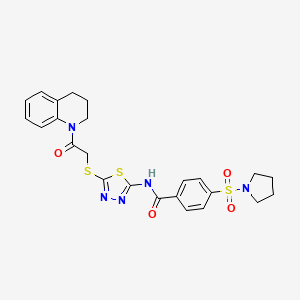
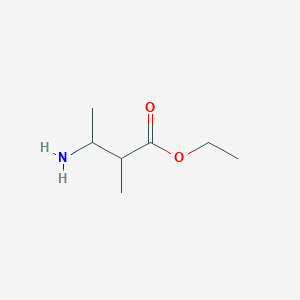
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2879145.png)
![2-[6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl]-4-(4-methoxyphenyl)pyrazol-3-amine](/img/structure/B2879148.png)
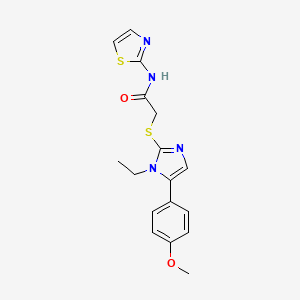
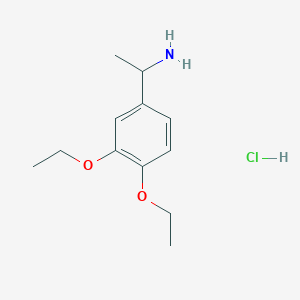

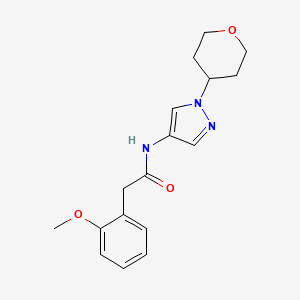
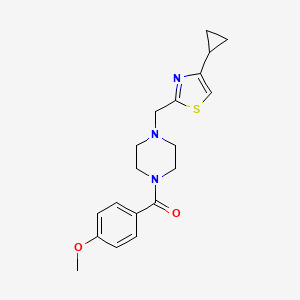
![2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879155.png)

![2-[(2,6-dimethylmorpholino)methyl]-4(3H)-quinazolinone](/img/structure/B2879160.png)
![4-methyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2879161.png)